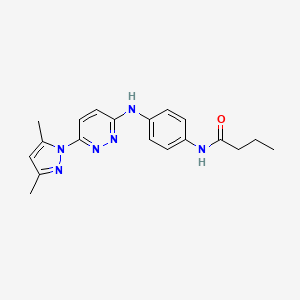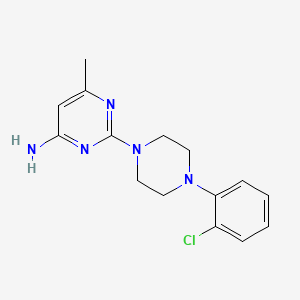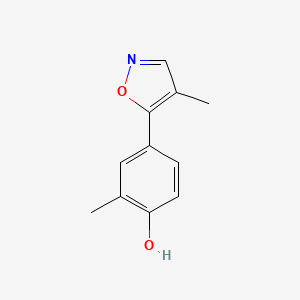
2,3-Dimetilbutanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-dimethylbutanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound’s molecular formula is C7H14O2, and it is derived from the esterification of 2,3-dimethylbutanoic acid with methanol.
Aplicaciones Científicas De Investigación
Methyl 2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and as an intermediate in the synthesis of other organic compounds.
Safety and Hazards
The safety data sheet for a similar compound, methyl 2,2-dimethylbutanoate, suggests that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .
Relevant Papers One relevant paper discusses the metabolism of a synthetic cannabinoid, 4F-MDMB-BINACA, which is a tert-leucinate derivative synthetic cannabinoid known to adversely impact health . The paper evaluates the suitability of three different modes of monitoring metabolism: HepG2 liver cells, fungus Cunninghamella elegans (C. elegans), and pooled human liver microsomes (HLM) for comparison with human in-vivo metabolism in identifying suitable urinary marker(s) for 4F-MDMB-BINACA intake .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2,3-dimethylbutanoate can be synthesized through the esterification reaction of 2,3-dimethylbutanoic acid with methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction mixture of 2,3-dimethylbutanoic acid and methanol is passed through a reactor containing an acid catalyst. The product is then separated and purified through distillation.
Types of Reactions:
Oxidation: Methyl 2,3-dimethylbutanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds in anhydrous ether.
Major Products Formed:
Oxidation: 2,3-dimethylbutanoic acid or 2,3-dimethylbutanone.
Reduction: 2,3-dimethylbutanol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of methyl 2,3-dimethylbutanoate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can be designed to release active pharmaceutical ingredients in a controlled manner.
Comparación Con Compuestos Similares
Methyl butanoate: Another ester with a fruity odor, but with a simpler structure lacking the dimethyl substitution.
Ethyl 2,3-dimethylbutanoate: Similar in structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
Methyl 3,3-dimethylbutanoate: Similar ester but with the dimethyl groups on the third carbon, affecting its reactivity and applications.
Uniqueness: Methyl 2,3-dimethylbutanoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of two methyl groups on the second and third carbons provides steric hindrance, affecting its chemical behavior compared to other esters.
Propiedades
IUPAC Name |
methyl 2,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(2)6(3)7(8)9-4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXGEYQXFJAIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
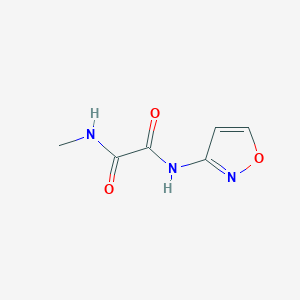

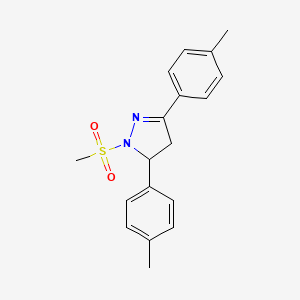
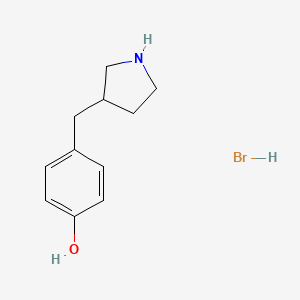
![3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B2576482.png)
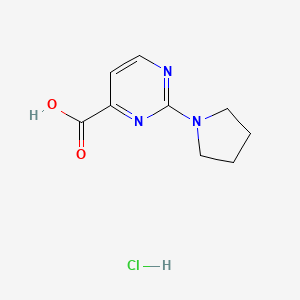
![4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2576484.png)
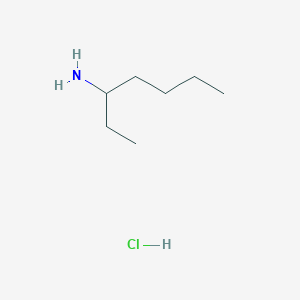
![(3-Chloro-4-fluorophenyl)-[(1-cyclopropyltetrazol-5-yl)methyl]cyanamide](/img/structure/B2576486.png)
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

